Product packaging for 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one(Cat. No.:CAS No. 24430-26-0)

1-(4-Ethoxy-3-nitrophenyl)ethan-1-one

Cat. No.: B3254812
CAS No.: 24430-26-0
M. Wt: 209.2 g/mol
InChI Key: KUKYBOAHWULYHD-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Acetophenones in Organic Chemistry

Substituted acetophenones are a class of aromatic ketones that serve as fundamental building blocks in organic synthesis. Their versatile reactivity, stemming from the acetyl group and the modifiable aromatic ring, makes them crucial precursors for a wide array of more complex molecules. These compounds are pivotal in the synthesis of various heterocyclic compounds, such as pyrazoles, and are key starting materials for producing chalcones. googleapis.com The strategic placement of different substituents on the phenyl ring can dramatically influence the electronic properties and reactivity of the molecule, opening up diverse synthetic pathways. Furthermore, substituted acetophenones are recognized as important scaffolds in medicinal chemistry, with derivatives showing potential as kinase inhibitors and tyrosinase inhibitors. nih.govnih.gov Their presence in both natural and synthetic compounds highlights their importance in the development of new pharmaceuticals and agrochemicals. orgsyn.org

Structural Characteristics of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one

Property Value
IUPAC Name This compound
CAS Number 24430-26-0
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.2 g/mol
Melting Point 65-66 °C
Appearance Powder

Aromatic Core with Electron-Withdrawing and Electron-Donating Groups

The benzene (B151609) ring of this compound is a classic example of a system influenced by competing electronic effects. It bears both an electron-donating group (EDG) and two electron-withdrawing groups (EWGs). The ethoxy group (-OCH₂CH₃) at the para position is a potent electron-donating group due to the resonance effect of the oxygen's lone pairs. Conversely, the nitro group (-NO₂) at the meta position and the acetyl group (-COCH₃) are strong electron-withdrawing groups. This specific arrangement of substituents creates a complex electronic landscape on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Functional Group Analysis: Nitro, Ethoxy, and Acetyl Moieties

Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, both through inductive and resonance effects. Its presence significantly deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. The strong electron-withdrawing nature of the nitro group also makes the compound a potential candidate for applications in materials science and as an intermediate in the synthesis of amino derivatives through reduction.

Acetyl Group: The acetyl group (-COCH₃) is a moderately deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. The carbonyl carbon of the acetyl group is electrophilic and can participate in various nucleophilic addition reactions, making it a key site for synthetic transformations. The acetyl group is a common feature in many organic compounds and is known to be a component of various biologically active molecules. wikipedia.org

Overview of Research Trajectories for Aromatic Nitro-Ketone Ethers

Aromatic nitro-ketone ethers, the class of compounds to which this compound belongs, are significant in several areas of chemical research. Their synthesis is often a key step in the preparation of more complex molecules with potential biological activity. Research has shown that nitroaromatic compounds can serve as precursors to amines, which are fundamental in the pharmaceutical and dye industries. researchgate.net

The presence of the nitro group makes these compounds interesting for studies in medicinal chemistry, particularly in the development of hypoxia-selective drugs for cancer therapy, where the nitro group can be bioreduced in low-oxygen environments. Furthermore, the combination of the ketone and ether functionalities provides multiple points for synthetic elaboration, allowing for the construction of diverse molecular architectures. For instance, the ketone can be transformed into various other functional groups or used in condensation reactions, while the ether linkage is generally stable but can be cleaved under specific conditions. The study of such multifunctional compounds contributes to the broader understanding of structure-activity relationships and the design of novel therapeutic agents and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B3254812 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one CAS No. 24430-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxy-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10-5-4-8(7(2)12)6-9(10)11(13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKYBOAHWULYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Ethoxy 3 Nitrophenyl Ethan 1 One

Established Synthetic Routes to the Compound

The synthesis of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired purity, and scalability. The primary methods involve the sequential introduction of the acetyl, ethoxy, and nitro groups onto a benzene (B151609) ring.

Direct Acylation Approaches on Nitro-Substituted Phenols

A theoretically possible, though challenging, route to the target compound is the direct acylation of a pre-functionalized aromatic ring, such as 1-ethoxy-2-nitrobenzene. This would typically involve a Friedel-Crafts acylation reaction. chemguide.co.uk In this electrophilic aromatic substitution reaction, an acyl chloride (like acetyl chloride) or an anhydride (B1165640) is reacted with the aromatic substrate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring. khanacademy.orgyoutube.com However, the Friedel-Crafts acylation is significantly hindered by electron-withdrawing groups on the aromatic ring. The nitro group (-NO₂) is a powerful deactivating group, reducing the nucleophilicity of the benzene ring and making it less susceptible to electrophilic attack. Consequently, this route is generally not favored for synthesizing this compound due to the anticipated low reactivity and poor yields.

Alkylation Reactions for Ethoxy Group Introduction

A more viable and widely used strategy involves the introduction of the ethoxy group onto a phenolic precursor. This method typically starts with 4-hydroxy-3-nitroacetophenone, a commercially available or readily synthesized intermediate. The key transformation is a Williamson ether synthesis, a classic and robust method for forming ethers. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via an SN2 mechanism. wikipedia.org The phenolic hydroxyl group is first deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663), displacing the halide or sulfate leaving group to form the desired ether. wikipedia.orgfrancis-press.com The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can sometimes be employed to facilitate the reaction between the aqueous phenoxide and the organic alkylating agent. utahtech.edu

Reaction Scheme: Starting Material: 4-hydroxy-3-nitroacetophenone Reagents: Ethyl iodide (or other ethylating agent), Base (e.g., K₂CO₃) Solvent: Acetone, DMF, or similar polar aprotic solvent Product: this compound

This method is generally efficient and allows for the late-stage introduction of the ethoxy group.

Nitration Strategies for Aromatic Ring Functionalization

The most common and direct route for synthesizing this compound is the electrophilic nitration of 4-ethoxyacetophenone. alfa-chemical.comguidechem.comsigmaaldrich.com This precursor contains the acetyl and ethoxy groups, which are both ortho-, para-directing. The ethoxy group is a strong activating group, while the acetyl group is a deactivating group. The directing effects of these two groups combine to favor the introduction of the nitro group at the position ortho to the ethoxy group and meta to the acetyl group (the C3 position).

The standard procedure involves treating 4-ethoxyacetophenone with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). automate.videogoogleapis.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is highly exothermic and requires careful temperature control, usually between -5 °C and 10 °C, to prevent over-nitration and side reactions. googleapis.comorgsyn.org

Reaction Scheme: Starting Material: 4-Ethoxyacetophenone Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) Conditions: Low temperature (e.g., 0-5 °C) Product: this compound

Precursor Design and Derivatization Strategies

The synthesis of this compound fundamentally relies on two primary precursor strategies, each with distinct advantages and considerations.

Strategy Precursor Key Reaction Advantages Considerations
A 4-EthoxyacetophenoneNitrationDirect, often high-yielding route. Precursor is commercially available. thegoodscentscompany.comNitration is a hazardous reaction requiring strict temperature control. Potential for isomeric impurities.
B 4-Hydroxy-3-nitroacetophenoneWilliamson Ether SynthesisUtilizes a readily available precursor. Milder reaction conditions compared to nitration. utahtech.eduRequires an additional synthetic step if the precursor is not available. Alkylating agents can be toxic.

Strategy A, the nitration of 4-ethoxyacetophenone, is often the more direct approach. Strategy B, the ethoxylation of 4-hydroxy-3-nitroacetophenone, provides an alternative that avoids the direct handling of concentrated nitrating acids in the final step of forming the core structure. The choice between these strategies is often dictated by the cost and availability of the precursors and the specific safety capabilities of the laboratory.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring a safe and efficient process. The key parameters for the two main synthetic routes are summarized below.

Reaction Type Parameter Optimization Goal and Rationale
Nitration TemperatureMaintain low temperatures (typically 0-10 °C) googleapis.com to control the exothermic reaction, prevent side reactions, and minimize the formation of dinitro byproducts.
Rate of AdditionAdd the nitrating agent slowly and with efficient stirring to ensure homogenous mixing and prevent localized overheating. orgsyn.org
Acid ConcentrationUse concentrated acids (e.g., 70% HNO₃, 98% H₂SO₄) to ensure the efficient generation of the nitronium ion. googleapis.com
Reaction TimeMonitor the reaction (e.g., by TLC) to ensure complete conversion of the starting material without allowing for product degradation.
Williamson Ether Synthesis BaseSelect a base of appropriate strength (e.g., K₂CO₃, NaOH) to fully deprotonate the phenol (B47542) without causing side reactions. The base should be anhydrous if the solvent is sensitive to water.
SolventUse a polar aprotic solvent (e.g., DMF, acetone) to dissolve the reactants and facilitate the SN2 reaction. francis-press.com
TemperatureGentle heating or refluxing may be required to drive the reaction to completion, but excessive heat should be avoided. utahtech.edu
StoichiometryUse a slight excess of the ethylating agent to ensure complete conversion of the phenoxide.

Green Chemistry Principles in the Synthesis of the Compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety profile of the production process.

For the nitration step, traditional methods using concentrated sulfuric and nitric acids generate significant acidic waste. Greener alternatives are being explored:

Alternative Nitrating Agents: Using reagents like calcium nitrate (B79036) in acetic acid can provide a safer alternative to the strong acid mixture. gordon.edu

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. A procedure for the nitration of 4-hydroxyacetophenone using calcium nitrate and acetic acid under microwave conditions has been developed, offering a high-yield and efficient method that is feasible for educational and industrial labs. gordon.edu

Electrochemical Methods: Electrochemical nitration is an emerging technology that can reduce the need for harsh chemical reagents. rsc.org

Photochemical Nitration: Using UV radiation in the presence of nitrite (B80452) ions offers another potential green route, avoiding the use of concentrated acids. researchgate.net

For the Williamson ether synthesis , green improvements focus on solvent choice and catalyst use:

Aqueous Media: The use of surfactants can facilitate the reaction in water, a green solvent, by creating micelles that bring the reactants together. This approach has been successfully applied to the synthesis of other ethers. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern goals of chemical manufacturing. jetir.org

Chemical Transformations and Reactivity of 1 4 Ethoxy 3 Nitrophenyl Ethan 1 One

The presence of both a nitro group on the aromatic ring and a ketone functional group allows for a range of selective chemical transformations. The electronic interplay between the electron-donating ethoxy group and the electron-withdrawing nitro and acetyl groups dictates the molecule's reactivity in various reaction types.

Reactions Involving the Nitro Group

The aromatic nitro group is a key functional handle, primarily enabling reduction to an amine or participating in nucleophilic substitution reactions.

The reduction of the nitro group in 1-(4-ethoxy-3-nitrophenyl)ethan-1-one to its corresponding amine, 1-(3-amino-4-ethoxyphenyl)ethan-1-one, is a critical transformation, as aromatic amines are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.comjsynthchem.com A significant challenge in this conversion is achieving chemoselectivity, meaning the reduction of the nitro group without affecting the ketone carbonyl group.

Several methodologies have been developed for the selective reduction of nitroarenes in the presence of carbonyls. nih.gov Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) will typically reduce the ketone but leave the nitro group untouched unless specific catalysts are employed. jsynthchem.com Conversely, classic methods for nitro reduction, such as catalytic hydrogenation or the use of metals in acidic media, can be tailored for selectivity.

In dinitro- and trinitrophenols and their ethers, a nitro group positioned ortho to a hydroxy or alkoxy group is often preferentially reduced. stackexchange.com This suggests that in this compound, the nitro group at position 3 is primed for selective reduction due to its proximity to the ethoxy group at position 4.

Below is a table summarizing various research findings on selective nitro group reduction methodologies applicable to this or structurally similar compounds.

Reagent/Catalyst SystemSubstrate TypeProductObservations & Selectivity
Iron(III) amine-bis(phenolate) / TriethoxysilaneSubstituted Nitroarenes (e.g., 4-nitroacetophenone)Corresponding AnilinesHigh chemoselectivity for the nitro group over ketones, esters, amides, and nitriles. nih.gov
Ru/TiO₂(anatase) / H₂4-Nitroacetophenone4-AminoacetophenoneExcellent catalytic performance and high selectivity (99.9%) for the nitro group under normal temperature and pressure. rsc.org
NaBH₄ / Ni(PPh₃)₄Nitroaromatic CompoundsCorresponding AminesEnhances the reducing power of NaBH₄ to selectively reduce nitro groups while being mild towards other functional groups. jsynthchem.comjsynthchem.com
Na₂S·9H₂O / S₈ (Zinin Reduction)Dinitro-ethersMonoamino derivativeIn dinitro-ethers, a nitro group ortho to the alkoxy group is preferentially reduced. stackexchange.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, proceeding through an addition-elimination mechanism. wikipedia.org For this reaction to occur, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. chemistrysteps.comlibretexts.org This positioning is crucial for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com

In the structure of this compound, the potent nitro group (an EWG) is located ortho to the ethoxy group and meta to the acetyl group. This arrangement activates the ring for nucleophilic attack at the carbon bearing the ethoxy group, making the ethoxy group a potential leaving group. While alkoxy groups are not as conventional as halides in SNAr reactions, their displacement is feasible, particularly with strong nucleophiles. The reaction is driven by the formation of the resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the nitro group. byjus.com

The rate-determining step in SNAr is typically the initial attack of the nucleophile. libretexts.org Consequently, the reactivity of leaving groups often follows the order F > Cl > Br > I, which is inverted compared to SN1 and SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com While the ethoxy group's leaving ability is lower than that of halides, a substitution reaction with a potent nucleophile (e.g., thiolate or azide) under appropriate conditions is mechanistically plausible.

Reactions of the Ketone Moiety

The acetyl group provides a second site for reactivity, participating in nucleophilic additions, condensations, and oxidations.

The ketone's carbonyl carbon is electrophilic and readily undergoes addition reactions with nucleophiles.

Hydride Reductions: Mild reducing agents like sodium borohydride (NaBH₄) selectively reduce the ketone to a secondary alcohol without affecting the nitro group. jsynthchem.com This reaction yields 1-(4-ethoxy-3-nitrophenyl)ethan-1-ol. This selectivity is complementary to the methods described for nitro group reduction.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), attack the carbonyl carbon to form a tertiary alcohol after acidic workup. For instance, reaction with methylmagnesium bromide (CH₃MgBr) would produce 2-(4-ethoxy-3-nitrophenyl)propan-2-ol.

The methyl group of the ketone is acidic due to the adjacent carbonyl and can be deprotonated by a base to form an enolate ion. This enolate is a potent nucleophile that can participate in carbon-carbon bond-forming reactions.

The most common of these is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. magritek.com In this reaction, the enolate of this compound attacks an aldehyde that lacks α-hydrogens (such as benzaldehyde) to prevent self-condensation. The initial β-hydroxy ketone adduct readily dehydrates under the reaction conditions to yield a conjugated α,β-unsaturated ketone, a chalcone (B49325) derivative. researchgate.netyoutube.comscribd.com

Reaction Scheme: Claisen-Schmidt Condensation

(A representative reaction of this compound with benzaldehyde (B42025) to form a chalcone derivative)

The Baeyer-Villiger oxidation converts ketones into esters using peroxyacids (e.g., m-CPBA) or other peroxides. adichemistry.comwikipedia.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl. organic-chemistry.org

The established migratory order is generally: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. organic-chemistry.orgstackexchange.com

Enolization and Alpha-Functionalization Chemistry

The acetyl group's α-protons in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate for various alpha-functionalization reactions. The presence of the electron-withdrawing nitro group ortho to the ethoxy group can influence the stability and reactivity of the enolate.

While specific studies on the enolization and alpha-functionalization of this compound are not extensively detailed in the provided search results, general principles of enolate chemistry suggest that it would readily undergo reactions such as alkylation, acylation, and halogenation at the α-carbon. The conditions for these reactions would typically involve a suitable base to generate the enolate, followed by the addition of an electrophile.

Stability and Transformations of the Ethoxy Linkage

The ethoxy group is a significant feature of the molecule, and its stability and reactivity are of interest in synthetic transformations.

Ethers can be cleaved under acidic conditions, typically with strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comyoutube.com The mechanism of cleavage, either S(_N)1 or S(_N)2, depends on the nature of the groups attached to the ether oxygen. libretexts.orglibretexts.orgmasterorganicchemistry.com

In the case of this compound, the ether linkage is between an ethyl group and an aromatic ring. Aryl alkyl ethers typically cleave to yield a phenol (B47542) and an alkyl halide. libretexts.orgmasterorganicchemistry.com This is because the bond between the aromatic carbon and the oxygen is stronger than the bond between the alkyl carbon and the oxygen, and the sp²-hybridized aromatic carbon is resistant to nucleophilic attack. masterorganicchemistry.com Therefore, treatment of this compound with a strong acid like HI would be expected to yield 1-(4-hydroxy-3-nitrophenyl)ethan-1-one and ethyl iodide.

Table 1: Expected Products of Ether Cleavage of this compound

ReactantReagentExpected Products
This compoundHI (conc.)1-(4-Hydroxy-3-nitrophenyl)ethan-1-one, Ethyl iodide
This compoundHBr (conc.)1-(4-Hydroxy-3-nitrophenyl)ethan-1-one, Ethyl bromide

This table is based on general principles of ether cleavage reactions and not on specific experimental data for this compound.

Aromatic Ring Reactivity and Further Functionalization

The benzene (B151609) ring of this compound is substituted with an activating ethoxy group and a deactivating nitro group. The acetyl group is also a deactivating group. The positions for further substitution on the aromatic ring are influenced by the directing effects of these existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comlibretexts.org The ethoxy group is an ortho-, para-director and an activating group, while the nitro and acetyl groups are meta-directors and deactivating groups. In this compound, the positions open for substitution are C2, C5, and C6. The powerful activating effect of the ethoxy group will likely direct incoming electrophiles to the positions ortho and para to it. However, the position para to the ethoxy group is already occupied by the acetyl group. The position ortho to the ethoxy group (C5) is also meta to the nitro group and the acetyl group. The other ortho position (C3) is occupied by the nitro group. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Further nitration of a similar compound, acetophenone (B1666503), typically yields the meta-substituted product, m-nitroacetophenone. muni.czorgsyn.org However, the presence of the activating ethoxy group in this compound complicates predictions without specific experimental data.

Halogenation of the aromatic ring would follow the principles of electrophilic aromatic substitution, with the halogen atom likely being introduced at the C5 position.

Metalation, the replacement of a hydrogen atom with a metal, can also be a pathway for further functionalization. libretexts.org Directed ortho-metalation is a powerful tool in which a substituent directs the deprotonation and subsequent metalation of the adjacent ortho position. While the ethoxy group could potentially direct metalation to the C5 position, the presence of the nitro group might interfere with this process.

Mechanistic Investigations of this compound Transformations

Enolization: This is a base-catalyzed or acid-catalyzed process involving the deprotonation of the α-carbon to form a resonance-stabilized enolate anion or an enol, respectively.

Ether Cleavage: As previously mentioned, this reaction proceeds via an S(_N)1 or S(_N)2 mechanism following the initial protonation of the ether oxygen. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com For an aryl alkyl ether, the cleavage is generally an S(_N)2 attack on the alkyl group. masterorganicchemistry.com

Electrophilic Aromatic Substitution: This involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to provide a more detailed mechanistic understanding of the specific transformations of this compound.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one, the key functional groups are the ketone (C=O), the nitro group (NO₂), the ether linkage (C-O-C), and the aromatic ring (C=C).

Ketone (C=O) Stretch: A strong absorption band is expected in the FT-IR spectrum in the region of 1680-1700 cm⁻¹. This is characteristic of an aryl ketone where the carbonyl group is conjugated with the aromatic ring.

Nitro (NO₂) Group: The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch typically found around 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹. These are typically strong absorptions.

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Ethoxy Group: The C-O stretching of the aryl-ether part of the ethoxy group would likely appear as a strong band between 1200-1275 cm⁻¹. The aliphatic C-H bonds of the ethyl group will show stretching vibrations in the 2850-3000 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar carbonyl and nitro groups give strong IR signals, the less polar aromatic ring vibrations are often more prominent in the Raman spectrum.

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Signal
Aromatic C-H~3000-3100Moderate
Aliphatic C-H~2850-3000Moderate to Strong
Ketone C=O~1680-1700Weak to Moderate
Nitro NO₂ (asymmetric)~1520-1540Strong
Nitro NO₂ (symmetric)~1340-1360Strong
Aryl C-O Ether~1200-1275Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the ethoxy group, the acetyl methyl group, and the three aromatic protons.

Ethoxy Group Protons: This will appear as a triplet signal for the methyl (CH₃) protons around δ 1.4-1.5 ppm and a quartet for the methylene (B1212753) (OCH₂) protons around δ 4.1-4.3 ppm, with a coupling constant (J) of approximately 7 Hz.

Acetyl Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl (COCH₃) group is expected around δ 2.6 ppm.

Aromatic Protons: The three protons on the benzene ring will show a characteristic splitting pattern. The proton at C5 (adjacent to the ethoxy group) is expected to be a doublet around δ 7.1-7.2 ppm. The proton at C2 (adjacent to the nitro group) would be the most deshielded, appearing as a doublet around δ 8.2-8.3 ppm. The proton at C6 would appear as a doublet of doublets around δ 8.0-8.1 ppm.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-OCH₂CH₃ ~1.45 Triplet (t)
-CH₃ CO ~2.60 Singlet (s)
-OCH₂ CH₃ ~4.20 Quartet (q)
Ar-H5 ~7.15 Doublet (d)
Ar-H6 ~8.05 Doublet of Doublets (dd)

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, expected to appear around δ 196-197 ppm.

Aromatic Carbons: The aromatic carbons will have signals between δ 110-160 ppm. The carbon bearing the ethoxy group (C4) and the carbon bearing the nitro group (C3) will be significantly affected by these substituents.

Ethoxy Carbons: The methylene carbon (-OCH₂-) is expected around δ 65 ppm, and the methyl carbon (-CH₃) will be the most upfield at approximately δ 14-15 ppm.

Acetyl Carbon: The methyl carbon of the acetyl group is expected around δ 26-27 ppm.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-OCH₂C H₃ ~14.5
-C H₃CO ~26.5
-OC H₂CH₃ ~65.0
Aromatic C-H ~114-132
Aromatic C (quaternary) ~131-155

| C =O | ~196.5 |

Advanced NMR Techniques (2D-NMR) for Structural Elucidation

Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between the coupled protons of the ethoxy group and between the adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The molecular formula for this compound is C₁₀H₁₁NO₄, giving a molecular weight of approximately 209.2 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 209. A prominent peak would likely be observed at m/z = 194, corresponding to the loss of a methyl radical (•CH₃) from the acetyl group (M-15). Another significant fragment would be the acylium ion at m/z = 180, formed by the cleavage of the ethyl group.

High-Resolution Mass Spectrometry (HRMS)

HRMS can determine the mass of an ion with very high accuracy. This allows for the unambiguous determination of the elemental composition. For this compound, HRMS would confirm the molecular formula C₁₀H₁₁NO₄ by matching the measured accurate mass to the calculated theoretical mass (209.0688 Da).

Information regarding "this compound" is currently unavailable in public scientific literature and databases.

Extensive searches for experimental data pertaining to the spectroscopic and structural characterization of the chemical compound this compound have yielded no specific results for the requested analytical methodologies.

Detailed research findings on the following topics for this particular compound could not be located:

X-ray Crystallography for Solid-State Molecular Structure Determination: No published studies were found that detail the crystal structure, including crystal packing and intermolecular interactions, of this compound.

Elemental Analysis for Compositional Verification: Specific experimental data from elemental analysis to verify the compositional makeup of the compound is not available in the public domain.

The absence of this information in scientific literature and chemical databases prevents the generation of a detailed and scientifically accurate article on these specific aspects of the compound. While information on its synthesis or other properties may exist, the precise data required for the outlined topics is not accessible at this time.

Computational and Theoretical Investigations of 1 4 Ethoxy 3 Nitrophenyl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a microscopic view of electronic distribution and molecular geometry, which are critical determinants of a substance's chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. sciengine.com It is particularly effective for calculating the molecular geometry of organic compounds. For the analogous compound, 1-(4-Methoxy-3-nitrophenyl)ethanone, DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry and determine key structural parameters. ijrat.org

It is anticipated that 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one would adopt a largely planar conformation, with the acetyl and nitro groups lying in or close to the plane of the benzene (B151609) ring to maximize conjugation. The ethoxy group, with its additional methylene (B1212753) unit, may exhibit some out-of-plane torsion to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound (inferred from data for 4-Methoxyacetophenone) Note: These are estimated values based on typical bond lengths and angles and data for analogous structures. Actual values would require specific DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC-C (ring)~1.39 Å
C-O (ether)~1.36 Å
C=O (carbonyl)~1.23 Å
C-N (nitro)~1.48 Å
Bond AngleC-C-C (ring)~120°
O-C-C (ether)~118°
C-C=O (acetyl)~120°

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy for certain properties. For instance, ab initio calculations have been used to study the mechanistic pathways of reactions involving acetophenone (B1666503) derivatives, such as the Claisen-Schmidt condensation to form chalcones. researchgate.net Such studies reveal the energies of stationary points along a reaction coordinate, offering deep insight into the reaction mechanism. researchgate.net A similar approach for this compound would be invaluable in understanding its reactivity in condensation reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. researchgate.net

For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring and the electron-donating groups, while the LUMO is often centered on the nitro group and the carbonyl moiety due to their electron-withdrawing nature. In this compound, the ethoxy group would contribute to raising the HOMO energy level, while the nitro and acetyl groups would lower the LUMO energy. This results in a relatively small HOMO-LUMO gap, suggesting a molecule that is reactive and prone to undergo electronic transitions.

Table 2: Conceptual HOMO-LUMO Characteristics for this compound

OrbitalPrimary LocalizationImplication for Reactivity
HOMOPhenyl ring, Ethoxy groupSite for electrophilic attack
LUMONitro group, Acetyl groupSite for nucleophilic attack
Energy GapRelatively smallHigh reactivity, potential for color

Prediction of Spectroscopic Properties (e.g., Computational IR, NMR, UV-Vis)

Computational methods are extensively used to predict spectroscopic properties, which can aid in the identification and characterization of compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For the related 4-methoxyacetophenone, computational studies have successfully assigned the characteristic vibrational modes. ijrat.org For this compound, strong absorptions would be predicted for the C=O stretching of the ketone, the asymmetric and symmetric stretching of the nitro group, and various C-H and C-O stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable tool for predicting NMR chemical shifts. nih.govrsc.orgrsc.org For this compound, the aromatic protons would show distinct signals due to the electronic effects of the substituents. The ethoxy group would exhibit a characteristic quartet and triplet pattern.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. sobereva.com Nitroaromatic compounds typically exhibit strong absorptions in the UV region. researchgate.netresearchgate.net The presence of the ethoxy, acetyl, and nitro groups on the phenyl ring would lead to π → π* and n → π* transitions, and the calculated absorption maxima (λmax) would be expected to align with experimental data.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. By modeling the potential energy surface, chemists can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction. For acetophenone derivatives, a common reaction is the base-catalyzed Claisen-Schmidt condensation with an aldehyde to form a chalcone (B49325). researchgate.nettsijournals.com

A computational study of this reaction for this compound would involve:

Modeling the deprotonation of the acetyl methyl group to form an enolate.

Simulating the nucleophilic attack of the enolate on the aldehyde.

Identifying the transition state for the subsequent dehydration step to form the α,β-unsaturated ketone.

This type of analysis provides activation energies and reaction thermodynamics, which are crucial for optimizing reaction conditions.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural features of a molecule with its chemical reactivity. For nitroaromatic compounds, Quantitative Structure-Activity Relationship (QSAR) models are often developed to predict properties like toxicity or mutagenicity based on molecular descriptors. mdpi.comnih.govnih.gov

Key descriptors for nitroaromatics often include:

E_LUMO: The energy of the lowest unoccupied molecular orbital, which is related to the ease of reduction of the nitro group. researchgate.net

LogP: The logarithm of the octanol-water partition coefficient, which describes the hydrophobicity of the molecule.

For this compound, the presence of the electron-withdrawing nitro and acetyl groups and the electron-donating ethoxy group creates a significant dipole moment and influences its electronic properties, which in turn dictates its reactivity and potential biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and interactions with the surrounding environment. While specific MD simulation studies on this compound are not extensively available in the public domain, the principles and expected outcomes can be inferred from computational studies on analogous substituted acetophenones and other nitroaromatic compounds. researchgate.netresearchgate.net Such simulations are crucial for understanding how the molecule behaves in a solution, which is its typical state in many chemical and biological contexts.

The primary goal of MD simulations in this context would be to explore the conformational landscape of this compound. This involves characterizing the rotational freedom around key single bonds. For this molecule, the most significant dihedral angles to consider are the C-C bond connecting the acetyl group to the phenyl ring and the C-O bond of the ethoxy group. The orientation of the nitro group relative to the ethoxy and acetyl groups is also of interest, although its rotation is more restricted due to its electronic interaction with the aromatic ring.

A typical MD simulation protocol would involve placing a single molecule of this compound in a periodic box filled with a chosen solvent, such as water or an organic solvent like dimethyl sulfoxide (B87167) (DMSO). The system's energy is then minimized to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectories of all atoms are saved at regular intervals for subsequent analysis.

The analysis of the MD trajectory would provide information on the preferred conformations of the molecule in solution. By plotting the potential energy as a function of the key dihedral angles, a potential energy surface (PES) can be constructed. The minima on this surface correspond to the most stable conformations.

For the acetyl group, two primary conformations are expected: a planar conformation where the carbonyl group is coplanar with the phenyl ring, and a non-planar conformation where the acetyl group is rotated out of the plane. The planarity is favored by electronic conjugation between the carbonyl group and the aromatic system. However, steric hindrance with the adjacent substituents, particularly the nitro group, could favor a non-planar arrangement.

The solution behavior of this compound is significantly influenced by its interactions with the solvent molecules. The polar nitro and carbonyl groups are expected to be strong hydrogen bond acceptors, forming interactions with protic solvents like water. The ethoxy group can also act as a hydrogen bond acceptor. These interactions play a crucial role in stabilizing certain conformations and influencing the molecule's solubility and reactivity in solution.

To illustrate the type of data obtained from such a simulation, the following hypothetical tables are presented.

Table 1: Key Dihedral Angles for Conformational Analysis

Dihedral AngleAtoms InvolvedExpected Range of Motion
ω1 (Acetyl)O=C-C-C (ring)~0° (planar) and ~180° (planar) with fluctuations
ω2 (Ethoxy)C(ring)-O-C-Cgauche (~±60°) and anti (~180°) conformations
ω3 (Nitro)C-C-N-ORestricted rotation due to resonance

Table 2: Population of Conformational States from a Hypothetical MD Simulation in Water

ConformerDihedral Angle (ω1)Dihedral Angle (ω2)Population (%)
A~0°~180° (anti)45
B~0°~60° (gauche)25
C~180°~180° (anti)15
D~180°~-60° (gauche)15

These tables represent the kind of detailed information that can be extracted from MD simulations, providing a quantitative understanding of the conformational preferences and dynamic behavior of this compound in solution.

Applications of 1 4 Ethoxy 3 Nitrophenyl Ethan 1 One in Advanced Organic Synthesis

As a Versatile Building Block for Heterocyclic Compound Synthesis (e.g., thiadiazoles, imidazoles)

The ketone functional group in 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one is a prime site for reactions leading to the formation of various heterocyclic rings.

Thiadiazoles: While direct one-pot syntheses are a subject of ongoing research, a common pathway to 1,3,4-thiadiazoles involves the conversion of the ketone to a thiosemicarbazone intermediate. sbq.org.brjocpr.com This intermediate is typically formed by the reaction of the ketone with thiosemicarbazide (B42300). Subsequent acid-catalyzed cyclization and dehydration of the thiosemicarbazone yields the 2-amino-5-substituted-1,3,4-thiadiazole ring. sbq.org.brjocpr.com The general mechanism involves the nucleophilic attack of the thiosemicarbazide on the carbonyl carbon of the ketone, followed by cyclization. sbq.org.br

Imidazoles: The synthesis of imidazole (B134444) derivatives from this compound can be effectively achieved through a chalcone (B49325) intermediate. The chalcone is first synthesized via a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde. nih.gov These resulting chalcones, which are α,β-unsaturated ketones, can then be reacted with reagents like tosylmethyl isocyanide (TosMIC) in the presence of a base to construct the imidazole ring. nih.gov This method, known as the van Leusen imidazole synthesis, is a powerful tool for creating multisubstituted imidazoles. nih.gov

Precursor for Polyfunctionalized Aromatic Scaffolds

The reactivity of this compound allows for its use as a precursor to a wide array of polyfunctionalized aromatic scaffolds, most notably through the formation of chalcones.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation reaction between this compound and various substituted benzaldehydes in the presence of a base like sodium hydroxide. wikipedia.org The resulting chalcone from this reaction, (E)-1-(4-ethoxy-3-nitrophenyl)-3-(aryl)prop-2-en-1-one, is a highly versatile intermediate. The α,β-unsaturated carbonyl system in the chalcone is a key feature, acting as a Michael acceptor and participating in various cycloaddition and condensation reactions to build more complex molecular architectures. nih.gov The presence of the ethoxy and nitro groups on one of the aromatic rings, and the variable substituent on the other, allows for fine-tuning of the electronic and steric properties of the resulting scaffolds.

Role in the Synthesis of Complex Organic Molecules

The utility of this compound extends to the synthesis of more intricate molecular structures, including quinoxalines and other fused heterocyclic systems. The ketone functionality can be transformed into an α-haloketone, a key intermediate for various condensation reactions.

For instance, the reaction of an α-dicarbonyl compound, which can be derived from this compound, with an o-phenylenediamine (B120857) is a standard method for synthesizing quinoxaline (B1680401) rings. ipp.pt The substituents on both the diamine and the dicarbonyl compound determine the final substitution pattern of the quinoxaline product. conicet.gov.ar Furthermore, the resulting quinoxalines can be N-oxidized to form quinoxaline 1,4-dioxides, a class of compounds with a broad spectrum of biological activities. nih.govnih.gov

Derivatization for Material Science Applications (e.g., organic semiconductors)

The derivatization of this compound into chalcones opens avenues for applications in material science, particularly in the field of nonlinear optical (NLO) materials. Chalcones are known to exhibit significant NLO properties due to the extended π-conjugation between the two aromatic rings through the enone bridge. ijres.organalis.com.my This extended conjugation facilitates intramolecular charge transfer from an electron-donating group to an electron-accepting group, which is a key requirement for second-order NLO activity.

The this compound moiety provides both an electron-donating group (ethoxy) and a strong electron-withdrawing group (nitro) within the same aromatic ring. When this is incorporated into a chalcone structure, it can lead to materials with large molecular hyperpolarizabilities. The ease of synthesis and the ability to modify the structure by changing the aldehyde component in the Claisen-Schmidt condensation allow for the systematic tuning of the NLO properties. ijres.org These organic NLO materials are of interest for applications in optical communications and data storage. ijres.org

Strategy for Ligand Synthesis and Coordination Chemistry

The carbonyl group of this compound provides a convenient handle for the synthesis of Schiff base ligands, which are widely used in coordination chemistry. Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. sbq.org.br

Reacting this compound with various primary amines yields a range of Schiff base ligands with an imine (-C=N-) functional group. The nitrogen atom of the imine and potentially other donor atoms within the ligand structure can coordinate with a variety of metal ions to form stable metal complexes. sbq.org.brjocpr.com The electronic properties of the resulting complexes can be modulated by the substituents on the aromatic rings of the Schiff base ligand. The presence of the ethoxy and nitro groups on the phenyl ring of the original ketone can influence the electron density at the coordination sites, thereby affecting the stability and reactivity of the metal complexes. These complexes have potential applications in catalysis and materials science. nih.govgoogle.com

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The multifunctionality of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one offers a fertile ground for the discovery and optimization of new chemical transformations. Future research will likely focus on developing novel reaction pathways and catalytic systems that can selectively address the different reactive sites within the molecule.

A significant area of exploration will be the C-H activation of the aromatic ring. Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. rsc.orgumich.eduyoutube.com For this compound, the development of catalysts that can selectively functionalize the C-H bonds at positions ortho or meta to the existing substituents would open up new avenues for creating highly substituted and complex aromatic structures. rsc.org The nitro group itself can act as a directing group in such transformations, guiding the regioselectivity of the C-H functionalization. rsc.org

Furthermore, the development of novel catalytic systems for the selective reduction of the nitro group and the ketone is a key research direction. While standard methods for nitro reduction to amines and ketone reduction to alcohols are well-established, there is a continuous need for catalysts that offer higher chemoselectivity, milder reaction conditions, and greater functional group tolerance. rsc.orgcommonorganicchemistry.comwikipedia.orgresearchgate.net For instance, developing a catalytic system that can selectively reduce the nitro group in the presence of the ketone, or vice versa, would provide valuable synthetic intermediates. Research into heterogeneous catalysts, such as metal nanoparticles supported on materials like titania or porous silicates, could lead to highly efficient and reusable systems for these selective reductions. rsc.orgresearchgate.netrsc.org

The following table summarizes potential novel reaction pathways and the catalytic systems that could be explored for this compound.

Reaction Type Potential Catalytic System Target Transformation Anticipated Benefit
C-H ArylationPalladium or Rhodium complexes with specialized ligandsIntroduction of new aryl groups on the benzene (B151609) ringAccess to complex biaryl structures
Selective Nitro ReductionSupported metal nanoparticles (e.g., Ru/TiO2, P-CNT)Conversion of the nitro group to an amineFormation of aminoacetophenone derivatives
Selective Ketone ReductionBaker's yeast immobilized on nanoporous silicatesConversion of the ketone to a hydroxyl groupSynthesis of nitro-substituted chiral alcohols
Cine-SubstitutionNucleophilic reagents in the presence of a baseFunctionalization at the 4-position of the quinolone framework, which can be an analog to the studied compound. nih.govIntroduction of diverse functional groups

Development of Asymmetric Synthesis Approaches

The prochiral ketone moiety in this compound makes it an ideal substrate for the development of asymmetric synthesis methods to produce enantiomerically pure chiral alcohols. These chiral building blocks are of immense value in the pharmaceutical and fine chemical industries.

A primary focus will be on asymmetric transfer hydrogenation (ATH) . This technique, which typically uses a metal catalyst and a hydrogen donor like isopropanol (B130326) or formic acid, is a powerful method for the enantioselective reduction of ketones. researchgate.netacs.orgacs.orgacs.orgrsc.orgnih.gov Future research will involve the design and synthesis of new chiral ligands for transition metals such as ruthenium, rhodium, and iron to achieve high enantioselectivity in the reduction of this compound. researchgate.netacs.orgnih.gov The electronic and steric properties of the ethoxy and nitro substituents will likely influence the catalyst's performance, necessitating tailored ligand design.

Another promising avenue is the use of biocatalysts . Enzymes, such as those found in baker's yeast or isolated oxidoreductases, can catalyze the reduction of ketones with high enantioselectivity under mild conditions. researchgate.net The development of engineered enzymes with enhanced activity and selectivity for this specific substrate could provide a green and efficient route to the corresponding chiral alcohol.

The table below outlines potential asymmetric synthesis strategies for this compound.

Asymmetric Method Catalyst/Reagent Type Product Key Research Focus
Asymmetric Transfer HydrogenationChiral Ruthenium(II) or Iron(II) complexes(R)- or (S)-1-(4-Ethoxy-3-nitrophenyl)ethan-1-olDesign of new chiral ligands to maximize enantiomeric excess (ee)
Asymmetric HydrogenationChiral Rhodium or Iridium catalysts with hydrogen gas(R)- or (S)-1-(4-Ethoxy-3-nitrophenyl)ethan-1-olOptimization of reaction conditions for high turnover number and ee
Biocatalytic ReductionWhole-cell biocatalysts (e.g., Baker's yeast) or isolated enzymes(R)- or (S)-1-(4-Ethoxy-3-nitrophenyl)ethan-1-olScreening and engineering of enzymes for substrate specificity and stereoselectivity
Chiral Oxazaborolidine ReductionCBS reagents (Corey-Bakshi-Shibata)(R)- or (S)-1-(4-Ethoxy-3-nitrophenyl)ethan-1-olInvestigation of substrate-catalyst interactions to predict and control stereochemical outcomes

Integration with Flow Chemistry and Automated Synthesis

To enhance the efficiency, safety, and scalability of reactions involving this compound, the integration of continuous flow chemistry and automated synthesis platforms is a crucial future direction.

Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. chemrxiv.orgyoutube.com The synthesis of this compound and its subsequent transformations can be significantly improved using flow reactors. For example, nitration reactions, which are often highly exothermic, can be performed more safely in a flow setup. umich.edu Similarly, the reduction of the nitro group, which can be hazardous, can be conducted with greater control in a continuous flow system. researchgate.net

Automated synthesis platforms can accelerate the discovery and optimization of new reactions by enabling high-throughput screening of catalysts, reagents, and reaction conditions. researchgate.net By combining automated platforms with flow reactors, researchers can rapidly identify the optimal conditions for the synthesis and functionalization of this compound, significantly reducing development time. chemrxiv.org

Technology Application to this compound Potential Advantages
Flow ChemistrySynthesis of the parent compound and its derivativesEnhanced safety, improved reaction control, easier scalability
Automated SynthesisHigh-throughput screening of reaction conditionsAccelerated optimization, rapid discovery of new transformations
Integrated Flow and AutomationFully automated synthesis and optimization workflowsIncreased efficiency, reduced manual intervention, generation of large datasets for machine learning

Advanced Computational Methodologies for Prediction and Design

Computational chemistry and machine learning are poised to play a transformative role in guiding future research on this compound.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of this molecule. acs.orgresearchgate.netresearchgate.netasianpubs.orgrsc.org DFT calculations can provide insights into the regioselectivity of electrophilic aromatic substitution, the conformational preferences of the molecule, and the transition states of various reactions. researchgate.netasianpubs.org This information can be used to predict the outcomes of reactions and to design more effective catalysts.

Machine learning (ML) models can be trained on experimental data to predict reaction outcomes, such as yield and selectivity, with a high degree of accuracy. researchgate.netchemrxiv.orgnih.govnih.govresearchgate.net For this compound, ML models could be developed to predict the regioselectivity of C-H functionalization reactions or the enantioselectivity of asymmetric reductions. chemrxiv.orgnih.gov These predictive models can significantly reduce the number of experiments required to optimize a reaction, saving time and resources.

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Mechanistic studies of reactions involving the nitro and ketone groupsUnderstanding of reaction pathways and transition state energies
Machine Learning (ML)Prediction of regioselectivity in C-H functionalizationGuidance for the design of selective synthetic routes
Hybrid QM/ML ModelsPrediction of catalytic performanceDesign of novel catalysts with enhanced activity and selectivity

Expanding Synthetic Utility in Emerging Fields of Chemical Science

The unique structural features of this compound and its derivatives make them attractive building blocks for the synthesis of novel materials and bioactive compounds.

In the field of materials science , nitroaromatic compounds are being explored as n-type organic semiconductors for applications in organic electronics. nih.govnih.govrsc.org The electron-withdrawing nitro group can lower the LUMO energy level of the molecule, facilitating electron injection and transport. By derivatizing this compound, for example, by extending the π-conjugation through C-H activation reactions, it may be possible to create novel organic materials with interesting electronic and photophysical properties. nih.govnih.gov

In medicinal chemistry , substituted acetophenones are common scaffolds in drug discovery. orgsyn.org The nitro group can be a key pharmacophore or can be converted into other functional groups, such as an amine, to modulate biological activity. nih.govmdpi.com The chiral alcohol derived from the asymmetric reduction of this compound could serve as a valuable intermediate in the synthesis of new drug candidates. acs.orgnih.govgoogle.commdpi.com

Emerging Field Potential Application of Derivatives Key Molecular Features
Organic Electronicsn-type semiconductors for transistors and solar cellsElectron-withdrawing nitro group, potential for π-system extension
Medicinal ChemistryScaffolds for novel therapeutic agentsSubstituted acetophenone (B1666503) core, access to chiral alcohols and amines
AgrochemicalsDevelopment of new herbicides or fungicidesSubstituted acetophenone structure, which is found in some herbicides. mdpi.com

Q & A

Basic: What are the recommended methods for synthesizing 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one in a laboratory setting?

The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation . For example, similar nitro-substituted acetophenones are prepared by reacting substituted benzaldehydes with ketones in ethanol under acidic or basic conditions. A modified Nencki method involving refluxing with glacial acetic acid and catalysts (e.g., ZnCl₂) is also applicable . Key considerations include:

  • Reagent ratios : Excess nitrobenzaldehyde (1.2–1.5 equivalents) to drive the reaction.
  • Catalysts : Use of KOH or anhydrous K₂CO₃ for base-mediated condensations.
  • Workup : Precipitation in cold water followed by recrystallization from ethanol.

Basic: Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

NMR spectroscopy (¹H and ¹³C) identifies substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons). IR spectroscopy detects carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches. UV-Vis spectroscopy reveals π→π* transitions influenced by the electron-withdrawing nitro group, with λmax shifts correlating to solvent polarity . For precise structural confirmation, pair these with mass spectrometry (MS) for molecular ion ([M+H]⁺) analysis.

Advanced: How can researchers resolve discrepancies between experimental and computational data regarding the thermodynamic properties of this compound?

Discrepancies often arise from exchange-correlation functional limitations in density-functional theory (DFT). To address this:

  • Functional selection : Use hybrid functionals like B3LYP (incorporating exact exchange) for improved thermochemical accuracy .
  • Benchmarking : Compare computed enthalpy/entropy values against experimental calorimetry or gas-phase data.
  • Error analysis : Calculate mean absolute deviations (e.g., B3LYP achieves ~2.4 kcal/mol for atomization energies) and adjust basis sets or solvation models .

Advanced: What crystallographic software tools are recommended for determining the crystal structure of this compound, and what are their advantages?

The SHELX suite (SHELXL for refinement, SHELXD for solution) is robust for small-molecule crystallography due to its precision in handling twinned data and high-resolution structures . ORTEP-3 (via WinGX) provides GUI-based visualization of thermal ellipsoids and hydrogen bonding networks . Advantages include:

  • Speed : Efficient refinement even with low-symmetry space groups.
  • Accuracy : SHELXL’s full-matrix least-squares minimization reduces R-factor errors.
  • Compatibility : Exports CIF files for deposition in crystallographic databases.

Advanced: What are the key considerations when designing experiments to study the reaction mechanisms involving this compound under varying catalytic conditions?

  • Catalyst selection : Transition metals (e.g., Pd/C) for hydrogenation or Lewis acids (e.g., AlCl₃) for electrophilic substitutions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize nitro-group intermediates; ethanol/water mixtures aid in precipitation.
  • Kinetic monitoring : Use in situ IR or HPLC to track intermediate formation and reaction progress .

Advanced: How does the presence of ethoxy and nitro substituents influence the electronic properties and reactivity of this compound compared to its analogs?

  • Electron-withdrawing nitro group : Reduces electron density on the aromatic ring, directing electrophilic attacks to meta positions.
  • Electron-donating ethoxy group : Enhances para-substitution reactivity via resonance effects.
  • Synergistic effects : The nitro group increases the carbonyl’s electrophilicity, while ethoxy improves solubility in organic solvents . Comparative studies with analogs (e.g., methoxy or chloro derivatives) reveal distinct λmax shifts in UV-Vis and altered reaction rates in nucleophilic substitutions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.